
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound with a complex structure It is a cyclobutane derivative that contains a tert-butoxy group, a chloro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane typically involves multiple steps, starting from readily available precursors. One common approach is to start with a cyclobutane derivative and introduce the tert-butoxy, chloro, and methoxy groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the chloro group can yield a cyclobutane derivative with a hydrogen atom in place of the chlorine.
Aplicaciones Científicas De Investigación
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-hydroxycyclobutane: Similar structure but with a hydroxy group instead of a methoxy group.
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-ethoxycyclobutane: Similar structure but with an ethoxy group instead of a methoxy group.
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methylcyclobutane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of the tert-butoxy, chloro, and methoxy groups also provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C9H17ClO2 |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
(1R,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7-,8-/m1/s1 |
Clave InChI |
CUDPMFXVPRITGN-BWZBUEFSSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H]1C[C@H]([C@H]1OC)Cl |
SMILES canónico |
CC(C)(C)OC1CC(C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


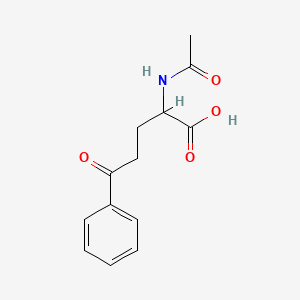
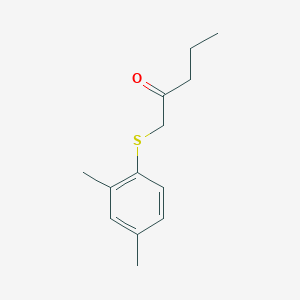
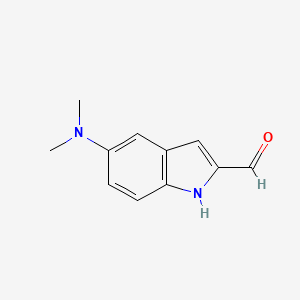
![1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
![5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)

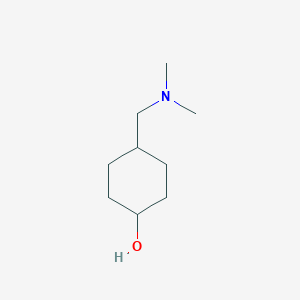
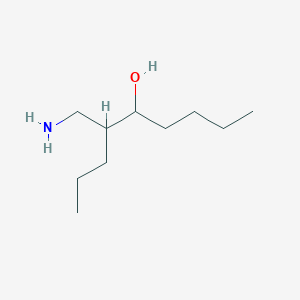
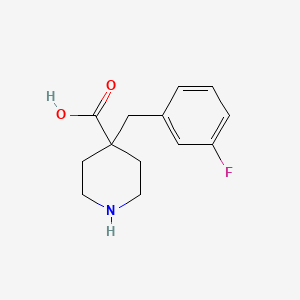
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)

